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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and experimental evaluation of LY2811376, a

potent, orally available, non-peptidic inhibitor of β-site amyloid precursor protein cleaving

enzyme 1 (BACE1). Developed by Eli Lilly and Company, LY2811376 was a promising

therapeutic candidate for Alzheimer's disease before its clinical development was halted due to

toxicology findings. This document is intended for researchers, scientists, and drug

development professionals.

Chemical Structure and Physicochemical Properties
LY2811376, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-

methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and

physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of LY2811376
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Identifier Value

IUPAC Name
(4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-

dihydro-4-methyl-4H-1,3-thiazin-2-amine

CAS Number 1194044-20-6[1]

Molecular Formula C₁₅H₁₄F₂N₄S[1]

SMILES
FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C

3=CN=CN=C3[1]

InChI Key MJQMRGWYPNIERM-HNNXBMFYSA-N

Table 2: Physicochemical Properties of LY2811376

Property Value

Molecular Weight 320.4 g/mol [1]

Solubility

DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25

mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5

mg/mL[1]

Hydrogen Bond Acceptors 4

Hydrogen Bond Donors 1

Rotatable Bonds 2

Topological Polar Surface Area 89.46 Å²

XLogP3 2.37

Pharmacological Properties and Mechanism of
Action
LY2811376 is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic

processing of the amyloid precursor protein (APP). By inhibiting BACE1, LY2811376 reduces

the production of amyloid-beta (Aβ) peptides, which are believed to be central to the

pathophysiology of Alzheimer's disease.
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BACE1 Inhibition and Selectivity
LY2811376 demonstrates concentration-dependent inhibition of human BACE1 (hBACE1).[2] It

exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases

like cathepsin D, pepsin, and renin.[3][4]

Table 3: In Vitro Potency and Selectivity of LY2811376

Parameter Substrate/Enzyme Value

IC₅₀ hBACE1 (synthetic peptide) 239 nM[3][5]

IC₅₀ hBACE1 (chimeric protein) 249 nM[3][5]

EC₅₀ (Aβ secretion)
APP-overexpressing HEK293

cells
~300 nM[3]

EC₅₀ (Aβ secretion)
Primary neuronal cultures

(PDAPP transgenic mouse)
~100 nM[3]

Selectivity BACE1 vs BACE2 ~10-fold[3][4]

Selectivity
BACE1 vs Cathepsin D,

Pepsin, Renin
>50-fold[3][4]

Signaling Pathway of BACE1 Inhibition
The mechanism of action of LY2811376 involves the direct inhibition of BACE1, which alters

the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway

and the point of intervention for BACE1 inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://www.medchemexpress.com/LY2811376.html
https://www.selleckchem.com/products/LY2811376.html
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://www.medchemexpress.com/LY2811376.html
https://www.apexbt.com/ly2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.apexbt.com/ly2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.selleckchem.com/products/LY2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.selleckchem.com/products/LY2811376.html
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

APP

BACE1 (β-secretase)

Amyloidogenic
Pathway

α-secretase

Non-amyloidogenic
Pathway

sAPPβ

C99

sAPPα

C83

γ-secretase

Aβ (Amyloid-β)

p3 peptide

LY2811376

Click to download full resolution via product page

Figure 1: Amyloid Precursor Protein (APP) processing pathways.

In Vivo and In Vitro Efficacy
LY2811376 has demonstrated robust, dose-dependent reductions in Aβ levels in both cell-

based assays and animal models.

Cell-Based Assays
In human embryonic kidney (HEK293) cells overexpressing APP, LY2811376 treatment led to a

concentration-dependent decrease in Aβ secretion.[3] Similar effects were observed in primary

neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]

Animal Models
Oral administration of LY2811376 to APPV717F transgenic mice resulted in significant, dose-

dependent reductions in brain levels of Aβ, as well as the direct BACE1 cleavage products,

soluble APPβ (sAPPβ) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose

of LY2811376 led to a substantial and sustained reduction of Aβ in both plasma and

cerebrospinal fluid (CSF).[2]

Table 4: In Vivo Pharmacodynamic Effects of LY2811376
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Animal Model Dose Route Effect

APPV717F

Transgenic Mice
10, 30, 100 mg/kg Oral

Dose-dependent

reduction in brain Aβ,

sAPPβ, and C99[3]

Beagle Dogs 5 mg/kg Oral

Maximal 85%

reduction in plasma

Aβ₁₋ₓ; significant

reduction in CSF

Aβ₁₋ₓ[2]

Healthy Human

Volunteers
30 mg Oral

~20% mean reduction

in CSF Aβ₁₋₄₀ and

Aβ₁₋₄₂[2]

Healthy Human

Volunteers
90 mg Oral

~54% mean reduction

in CSF Aβ₁₋₄₀ and

Aβ₁₋₄₂; ~42%

reduction in CSF

sAPPβ[2]

Pharmacokinetics
Pharmacokinetic studies in beagle dogs and humans revealed that LY2811376 is orally

bioavailable and penetrates the central nervous system.

Table 5: Pharmacokinetic Parameters of LY2811376
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Species Dose Parameter Value

Beagle Dog 5 mg/kg oral Tₘₐₓ (plasma) ~1 hour[2]

Cₘₐₓ (plasma) 1915 ng/mL[2]

AUC (plasma) 12,300 ng·h/mL[2]

t₁/₂ (plasma) 6.8 hours[2]

Healthy Human 90 mg oral Tₘₐₓ (plasma) 2 hours[2]

Cₘₐₓ (plasma) 242 ng/mL[2]

AUC₀-∞ (plasma) 4560 ng·h/mL[2]

t₁/₂ (plasma) ~40 hours[2]

Tₘₐₓ (CSF) ~5 hours[2]

CSF/Plasma AUC

Ratio
~0.33[2]

Toxicology and Discontinuation of Development
The clinical development of LY2811376 was halted due to toxicology findings in preclinical

studies. Long-term administration in rats was associated with retinal pathology.

Experimental Protocols
BACE1 Enzymatic Inhibition Assay (FRET-Based)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds

against BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.
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Reagent Preparation

Assay Procedure

Data Analysis

Prepare Assay Buffer
(e.g., Sodium Acetate, pH 4.5)

Add Buffer, LY2811376,
and BACE1 to 96-well plate

Dilute Recombinant
Human BACE1 Dilute FRET Substrate Prepare Serial Dilutions

of LY2811376

Pre-incubate at 37°C
(10-15 min)

Initiate reaction by
adding FRET Substrate

Measure fluorescence kinetically
(e.g., Ex: 320nm, Em: 405nm)

Calculate reaction rates

Plot % Inhibition vs.
[LY2811376]

Determine IC₅₀ value
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Cell Culture

Compound Treatment

Aβ Quantification

Seed HEK293 cells expressing
APP in a 96-well plate

Incubate for 24 hours
(37°C, 5% CO₂)

Replace media with media
containing LY2811376 or vehicle

Prepare serial dilutions
of LY2811376 in media

Incubate for 24-48 hours

Collect cell culture supernatant

Quantify Aβ levels
(e.g., Aβ₄₀, Aβ₄₂) using ELISA

Calculate % Aβ reduction
and determine EC₅₀

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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